Cas no 83378-70-5 ((3'R,3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name))
![(3'R,3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name) structure](https://www.kuujia.com/scimg/cas/83378-70-5x500.png)
83378-70-5 structure
Product name:(3'R,3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name)
(3'R,3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name) Chemical and Physical Properties
Names and Identifiers
-
- (3'R,3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name)
- LogP
- Antibiotic RH 5012C
- 83378-70-5
- RH 5012C
- D-Streptamine, O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1-2-3)-O-beta-D-mannoypyranosyl-(1-5)-2-deoxy-N(sup 3)-methyl-
-
- Inchi: InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3
- InChI Key: GRRNUXAQVGOGFE-UHFFFAOYSA-N
- SMILES: CNC1CC(N)C(O)C(OC2OC(CO)C(O)C3OC4(OC23)OC(C(N)CO)C(O)C(O)C4O)C1O
Computed Properties
- Exact Mass: 527.23263824g/mol
- Monoisotopic Mass: 527.23263824g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 11
- Hydrogen Bond Acceptor Count: 16
- Heavy Atom Count: 36
- Rotatable Bond Count: 6
- Complexity: 756
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 15
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -6.6
- Topological Polar Surface Area: 272Ų
(3'R,3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name) Related Literature
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
83378-70-5 ((3'R,3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name)) Related Products
- 2680678-85-5(2-{[(Tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfonic acid)
- 2418691-82-2(tert-butyl 3-amino-2-methyl-5-2-(trimethylsilyl)ethynylbenzoate)
- 2138027-56-0(N-(3-methylbutan-2-yl)-4,8-diazaspiro2.6nonane-8-carboxamide)
- 1515186-97-6(4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylicacid)
- 2680730-82-7(2-(2-azidoethyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid)
- 687590-33-6(6-(azepane-1-sulfonyl)-2-oxo-N-3-(pyrrolidin-1-yl)propyl-1,2-dihydroquinoline-4-carboxamide)
- 866344-49-2(3-benzoyl-1-(3-fluorophenyl)methyl-1,4-dihydroquinolin-4-one)
- 2320150-43-2(4-(3-fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one)
- 60903-83-5(Benzene,1-chloro-4-(chloromethyl)-2,3,5,6-tetrafluoro-)
- 119647-70-0(5-acetyl-1H-Pyrrole-2-carboxylic acid ethyl ester)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
CN Supplier
Reagent

Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

pengshengyue
Gold Member
CN Supplier
Bulk

Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
